N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide is a complex organic compound with the molecular formula C16H14BrN3O3 This compound is characterized by the presence of a bromobenzylidene group, a hydrazino group, and a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common method includes the condensation of 3-bromobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-3-methoxybenzamide
- N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-4-methoxybenzamide
- N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-2-methoxybenzamide
Uniqueness
N-(2-(2-(3-Bromobenzylidene)hydrazino)-2-oxoethyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide moiety. This structural feature may contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H20BrN3O5 |
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Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H20BrN3O5/c1-26-15-8-13(9-16(27-2)18(15)28-3)19(25)21-11-17(24)23-22-10-12-5-4-6-14(20)7-12/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+ |
InChI Key |
KNULREKHPGEPPJ-LSHDLFTRSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)Br |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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